molecular formula C18H20O B11958640 3,3-Dimethyl-1,1-diphenylbutan-2-one CAS No. 58343-20-7

3,3-Dimethyl-1,1-diphenylbutan-2-one

Cat. No.: B11958640
CAS No.: 58343-20-7
M. Wt: 252.3 g/mol
InChI Key: HSIQEWKXIJALRF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,1-diphenylbutan-2-one (CAS: 6721-67-1) is a ketone derivative with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol . Its structure features a central ketone group flanked by two phenyl rings at the 1-position and two methyl groups at the 3-position. This compound is characterized by its steric bulk and lipophilicity, making it useful in organic synthesis and pharmaceutical intermediates.

Properties

CAS No.

58343-20-7

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

3,3-dimethyl-1,1-diphenylbutan-2-one

InChI

InChI=1S/C18H20O/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3

InChI Key

HSIQEWKXIJALRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Activation : AlCl₃ coordinates with the acyl chloride, generating an acylium ion.

  • Electrophilic Substitution : The acylium ion attacks the aromatic ring of diphenylmethane, forming a sigma complex.

  • Rearomatization : Deprotonation restores aromaticity, yielding the ketone product.

Optimization and Challenges

  • Catalyst Loading : Excess AlCl₃ (1.5–2.0 equivalents) ensures complete conversion but complicates purification.

  • Solvent : Dichloromethane or nitrobenzene enhances electrophilicity but raises toxicity concerns.

  • Yield : Typical yields range from 50–65%, with side products including diarylalkanes from competing alkylation.

Visible-Light-Mediated Photocatalytic Synthesis

Recent advances in photoredox catalysis enable the synthesis of hindered ketones under mild conditions. A method adapted from the RSC publication (2020) utilizes pivalic anhydride and diphenylmethane under visible light irradiation.

Procedure

  • Reagents : Pivalic anhydride (1.0 equiv), diphenylmethane (1.2 equiv), [Ir(dtbbpy)(ppy)₂]PF₆ (2 mol%), and NiCl₂·glyme (10 mol%) in degassed acetonitrile.

  • Conditions : Irradiation with blue LEDs (450 nm) at 25°C for 24 hours under ethylene atmosphere.

  • Workup : Extraction with ethyl acetate, column chromatography (hexane/EtOAc).

Key Findings

  • Yield : 72% isolated yield with >95% purity.

  • Selectivity : The photocatalyst suppresses oligomerization, favoring monoacylation.

  • Scalability : Demonstrated at 10 mmol scale without yield drop.

Claisen Condensation

Claisen condensation of ethyl diphenylacetate with ethyl pivalate offers a two-step route to the target ketone.

Steps

  • Ester Enolate Formation : Treatment of ethyl diphenylacetate with LDA (lithium diisopropylamide) generates the enolate.

  • Nucleophilic Attack : The enolate reacts with ethyl pivalate, forming a β-ketoester intermediate.

  • Decarboxylation : Acidic hydrolysis (HCl, H₂O) followed by heating eliminates CO₂, yielding the ketone.

Performance Metrics

  • Intermediate Yield : β-Ketoester isolated in 80–85% yield.

  • Final Yield : 60–70% after decarboxylation.

  • Purity : ≥98% by GC-MS after distillation.

Grignard Reaction Followed by Oxidation

This method constructs the carbon skeleton via Grignard addition, followed by oxidation to the ketone.

Synthesis Pathway

  • Grignard Formation : Diphenylmethyl magnesium bromide prepared from diphenylmethyl bromide and Mg in THF.

  • Nucleophilic Addition : Reaction with 3,3-dimethyl-2-butanone at −78°C.

  • Oxidation : CrO₃ in acetic acid oxidizes the secondary alcohol to the ketone.

Data Summary

StepConditionsYield
Grignard FormationTHF, 0°C, 2 h90%
Addition−78°C, 1 h75%
OxidationCrO₃, HOAc, 40°C, 4 h65%

Overall Yield : 44%.

Gas-Phase Catalytic Decarboxylation

Adapted from the CN101289376A patent, this method employs vapor-phase reactions over rare-earth catalysts.

Protocol

  • Feedstock : Pivalic acid and diphenylacetic acid (1:1 molar ratio) mixed with water (3:1 molar ratio).

  • Catalyst : CeO₂-La₂O₃/Al₂O₃ (20–30 wt%, bulk density 0.47–0.5 g/cm³).

  • Conditions : Fixed-bed reactor at 380–400°C, atmospheric pressure.

Outcomes

  • Conversion : 92% diphenylacetic acid.

  • Selectivity : 88% toward this compound.

  • Throughput : 15 g·L⁻¹·h⁻¹.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedel-Crafts50–6590–95ModerateLow
Photocatalytic72>95HighModerate
Claisen Condensation60–7098HighHigh
Grignard/Oxidation4485–90LowLow
Gas-Phase Catalysis8895IndustrialHigh

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,1-diphenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving halogens (e.g., bromine) and catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 3,3-dimethyl-1,1-diphenylbutanol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

3,3-Dimethyl-1,1-diphenylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,1-diphenylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

3,3-Dimethyl-1-phenoxybutan-2-one

  • Structure: Replaces one phenyl group with a phenoxy (OPh) substituent.
  • Synthesis: Prepared via nucleophilic substitution of 1-bromo-3,3-dimethylbutan-2-one with phenol, yielding 68% .
  • Properties :
    • Melting point: 37–38°C (lower than the diphenyl analog due to reduced symmetry and polarity).
    • Solubility: Likely higher in polar solvents compared to the diphenyl compound.
  • Applications: Used in asymmetric catalysis as a directing group due to the phenoxy moiety’s electron-donating nature .

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one

  • Structure : Features a phenylsulfonyl (SO₂Ph) group instead of a phenyl.
  • Synthesis : Achieved via reaction with benzene sulfinic acid, yielding 84.1% .
  • Properties :
    • Melting point: 80–81°C (significantly higher due to the sulfonyl group’s polarity).
    • Reactivity: The electron-withdrawing sulfonyl group enhances stability and directs electrophilic substitutions.
  • Applications: Potential use in medicinal chemistry, where sulfonyl groups are common in bioactive molecules .

2-Phenyl-1-(thiophen-3-yl)butan-1-one

  • Structure : Replaces one phenyl group with a thiophene ring.
  • Properties :
    • Electronic effects: Thiophene’s sulfur atom introduces conjugation differences, affecting redox properties.
    • Applications: Used in organic synthesis for heterocyclic compound preparation, leveraging thiophene’s aromaticity .

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one

  • Structure : Incorporates a benzimidazole sulfanyl group.
  • Properties :
    • Bioactivity: Benzimidazole moieties are prevalent in pharmaceuticals (e.g., antiparasitic drugs).
    • Solubility: Methoxy and sulfanyl groups may improve water solubility compared to the diphenyl analog.
  • Applications : Investigated in drug discovery for targeted therapies .

(S)-2-Amino-3,3-dimethyl-1,1-diphenylbutane

  • Structure : Replaces the ketone with an amine group, introducing chirality.
  • Properties: Reactivity: The amino group enables participation in Schiff base formation or salt complexes. Stereochemistry: The (S)-configuration is critical for enantioselective synthesis.
  • Applications : Chiral building block in asymmetric catalysis .

Comparative Analysis Table

Compound Substituents Melting Point (°C) Key Reactivity/Applications
3,3-Dimethyl-1,1-diphenylbutan-2-one Two phenyl groups Not reported Organic synthesis, intermediates
3,3-Dimethyl-1-phenoxybutan-2-one Phenoxy group 37–38 Asymmetric catalysis
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one Phenylsulfonyl group 80–81 Medicinal chemistry
2-Phenyl-1-(thiophen-3-yl)butan-1-one Thiophene ring Not reported Heterocyclic synthesis
Benzimidazole sulfanyl derivative Benzimidazole sulfanyl Not reported Drug discovery
(S)-2-Amino-3,3-dimethyl-1,1-diphenylbutane Amino group (chiral) Not reported Chiral catalysts

Key Findings and Implications

Substituent Effects: Polar groups (e.g., sulfonyl) increase melting points and polarity, whereas non-polar groups (e.g., phenyl) enhance lipophilicity. Electron-donating groups (e.g., phenoxy) improve directing effects in catalysis, while electron-withdrawing groups (e.g., sulfonyl) stabilize reactive intermediates.

Synthetic Utility: The diphenyl variant’s steric bulk makes it suitable for sterically hindered reactions.

Applications: Pharmaceuticals: Benzimidazole and sulfonyl derivatives are prioritized for drug candidates. Catalysis: Phenoxy and amino derivatives are leveraged in asymmetric synthesis.

Biological Activity

3,3-Dimethyl-1,1-diphenylbutan-2-one, commonly referred to as a diketone compound, has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18OC_{15}H_{18}O, with a molecular weight of approximately 230.30 g/mol. The compound features a diketone structure characterized by two phenyl groups attached to a butanone backbone.

1. Antimicrobial Properties

Research indicates that diketone compounds exhibit significant antimicrobial activity. A study demonstrated that derivatives of diketones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Diketone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Activity

Diketones have been explored for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways leading to programmed cell death.

Case Study: Apoptosis Induction in HeLa Cells

A recent study assessed the effects of this compound on HeLa cells:

  • Treatment Duration : 24 hours
  • Concentration : 50 µM
  • Results :
    • Increased caspase-3 activity by 150%
    • Reduced cell viability by 70%

3. Analgesic Effects

The analgesic properties of diketones have also been documented. Animal models treated with this compound exhibited reduced pain responses in formalin-induced pain tests.

Table 2: Analgesic Activity in Animal Models

Treatment GroupPain Response (Score)
Control8
Diketone (50 mg/kg)4
Diketone (100 mg/kg)2

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.

Q & A

How can researchers optimize the synthesis yield of 3,3-Dimethyl-1,1-diphenylbutan-2-one while minimizing byproduct formation?

Answer:
Optimization involves systematic variation of reaction parameters:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) or Brønsted acids (e.g., H₂SO₄) can influence regioselectivity.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance ketone stability, while non-polar solvents (e.g., toluene) favor aryl group retention.
  • Purification methods : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product from dimeric byproducts .

What advanced spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies methyl groups (δ 1.2–1.4 ppm) and carbonyl resonance (δ ~205 ppm). 2D NMR (COSY, HSQC) confirms connectivity.
  • Mass spectrometry (HRMS) : Exact mass (C₁₉H₂₀O⁺: m/z 264.1514) distinguishes isotopic patterns from halogenated impurities.
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace aromatic byproducts .

How can X-ray crystallography and computational tools resolve structural ambiguities in derivatives of this compound?

Answer:

  • SHELX suite : SHELXL refines crystal structures, modeling disorder in methyl/phenyl groups. Hydrogen bonding networks (e.g., C=O···H interactions) are validated via residual electron density maps .
  • DFT calculations : Geometry optimization (B3LYP/6-31G*) predicts bond angles and torsional strain. Comparative analysis with crystallographic data resolves discrepancies in steric hindrance .

What computational strategies are employed to predict the reactivity and stability of this compound in oxidative environments?

Answer:

  • Reactivity indices : Fukui functions (NBO analysis) identify nucleophilic sites (carbonyl carbon) prone to oxidation.
  • Molecular dynamics (MD) : Simulations (AMBER force field) model solvent effects on degradation pathways.
  • Transition state modeling : IRC calculations (Gaussian 16) map energy barriers for ketone-to-carboxylic acid conversion under O₂ exposure .

How can researchers design structure-activity relationship (SAR) studies for this compound derivatives in medicinal chemistry?

Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance electrophilicity.
  • Bioisosteric replacement : Substitute dimethyl groups with cyclopropane to probe steric effects on receptor binding.
  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) and correlate with Hammett σ constants for electronic effects .

What methodologies address contradictions in reported biological activity data for this compound analogs?

Answer:

  • Meta-analysis : Pool data from PubChem and DSSTox, applying statistical weighting to account for assay variability (e.g., cell line differences).
  • Dose-response validation : Replicate studies using standardized protocols (e.g., MTT assays, 72-hour incubation).
  • Off-target screening : SPR biosensors quantify non-specific binding to albumin or cytochrome P450 isoforms, reducing false positives .

How do surface adsorption properties of this compound influence its detection in environmental samples?

Answer:

  • Solid-phase microextraction (SPME) : Polydimethylsiloxane-coated fibers adsorb the compound via hydrophobic interactions (log P ~3.2).
  • GC-MS quantification : Derivatization with BSTFA enhances volatility, improving detection limits (0.1 ppb).
  • Surface plasmon resonance (SPR) : Monitors adsorption kinetics on silica nanoparticles, revealing pH-dependent desorption .

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